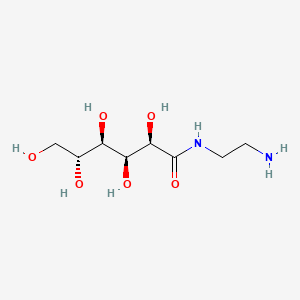
N-(2-Aminoethyl)-D-gluconamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-D-gluconamide is a useful research compound. Its molecular formula is C8H18N2O6 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biomedicine
1.1 Antimicrobial Activity
N-(2-Aminoethyl)-D-gluconamide exhibits significant antimicrobial properties. Research indicates that amphiphilic carbohydrate derivatives, including this compound, can act as effective surfactants and antimicrobial agents. These compounds disrupt bacterial membranes, leading to cell lysis and death. A study demonstrated that derivatives of D-gluconamide showed enhanced antimicrobial activity against various pathogens, making them suitable candidates for developing new antibiotics .
1.2 Drug Delivery Systems
The compound has been incorporated into glycopolymeric materials for advanced drug delivery applications. Glycopolymers based on this compound have been shown to enhance the solubility and stability of drugs, allowing for targeted delivery to specific cells. For instance, glycopolymers containing D-glucose and D-galactose have been synthesized to improve the delivery efficiency of anticancer drugs like doxorubicin (DOX) to HepG2 cells .
Materials Science
2.1 Glycopolymeric Nanostructures
this compound is utilized in the synthesis of glycopolymeric nanoparticles that serve as carriers for therapeutic agents. The size and shape of these nanoparticles can be tailored through various polymerization techniques, enhancing their interaction with biological systems. For example, nanoparticles grafted with this compound have shown improved cellular uptake and biocompatibility, making them ideal for biomedical applications .
2.2 Hydrogel Formation
The compound can be used to create hydrogels with desirable mechanical and chemical properties for biomedical applications such as tissue engineering and drug delivery. Hydrogels formed from this compound exhibit excellent swelling behavior and can encapsulate therapeutic agents effectively. These hydrogels can be engineered to release drugs in a controlled manner, responding to environmental stimuli such as pH or temperature .
Case Studies
Propiedades
Número CAS |
74426-36-1 |
|---|---|
Fórmula molecular |
C8H18N2O6 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-N-(2-aminoethyl)-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C8H18N2O6/c9-1-2-10-8(16)7(15)6(14)5(13)4(12)3-11/h4-7,11-15H,1-3,9H2,(H,10,16)/t4-,5-,6+,7-/m1/s1 |
Clave InChI |
OTKYKZFJTYEDBX-MVIOUDGNSA-N |
SMILES |
C(CNC(=O)C(C(C(C(CO)O)O)O)O)N |
SMILES isomérico |
C(CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)N |
SMILES canónico |
C(CNC(=O)C(C(C(C(CO)O)O)O)O)N |
Key on ui other cas no. |
74426-36-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















